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Docosahexaenoic Acid Alkyne - 2692622-57-2

Docosahexaenoic Acid Alkyne

Catalog Number: EVT-6421643
CAS Number: 2692622-57-2
Molecular Formula: C22H28O2
Molecular Weight: 324.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Docosahexaenoic acid is a polyunsaturated fatty acid predominantly found in fish oils and algae. The alkyne derivative is synthesized for research purposes, often utilizing established organic synthesis techniques to modify the parent fatty acid structure.

Classification

Docosahexaenoic acid alkyne falls under the category of omega-3 fatty acids and is classified as a ω-alkyne derivative. Its structural modifications allow it to participate in unique chemical reactions that are not possible with the parent compound.

Synthesis Analysis

Methods

The synthesis of docosahexaenoic acid alkyne involves several key steps, often employing modular synthetic strategies. A notable approach includes the use of copper-catalyzed alkyne-azide cycloaddition (CuAAC), which allows for selective modifications and the introduction of various functional groups.

Technical Details

  1. Building Blocks: The synthesis typically requires two main building blocks derived from docosahexaenoic acid.
  2. Reaction Conditions: The reaction conditions must be optimized for each step, particularly during the selective reduction of alkynes to prevent over-reduction.
  3. Protecting Groups: Protecting groups, such as trimethylsilyl groups, are often used to stabilize reactive intermediates throughout the synthesis process.
  4. Yield Optimization: Various attempts are made to maximize yield through adjustments in concentration and reaction conditions, with reported yields reaching up to 76% for specific intermediates .
Molecular Structure Analysis

Structure

Docosahexaenoic acid alkyne maintains the long carbon chain characteristic of docosahexaenoic acid while incorporating a terminal alkyne group. This structural modification enhances its reactivity.

Data

  • Molecular Formula: C22H34
  • Molecular Weight: 330.51 g/mol
  • CAS Number: 2692622-57-2 .
Chemical Reactions Analysis

Reactions

Docosahexaenoic acid alkyne participates in various chemical reactions, primarily involving cycloadditions and reductions.

Technical Details

  1. Copper-Catalyzed Cycloaddition: The presence of the alkyne group allows for efficient cycloaddition reactions with azides, enabling the formation of complex molecular structures.
  2. Partial Hydrogenation: Techniques such as partial hydrogenation using Lindlar catalysts are employed to selectively convert alkynes into alkenes without complete saturation .
  3. Reactivity Considerations: Alkynes are sensitive to oxidation; hence, reaction steps are carefully controlled to minimize unwanted side reactions.
Mechanism of Action

Process

The mechanism of action for docosahexaenoic acid alkyne involves its interaction with biological systems through metabolic pathways that utilize fatty acids as signaling molecules.

Data

Research indicates that metabolites derived from docosahexaenoic acid can modulate inflammatory responses and influence cell signaling pathways related to pain and inflammation . The exact mechanisms through which docosahexaenoic acid alkyne exerts its effects remain an area of active investigation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear or slightly yellow liquid.
  • Solubility: Soluble in organic solvents but insoluble in water.

Chemical Properties

  • Stability: Sensitive to light and air; should be stored under inert conditions.
  • Reactivity: Capable of undergoing various chemical transformations due to the presence of the alkyne group.

Relevant data on properties can be found through analytical techniques such as NMR spectroscopy and mass spectrometry, which confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

Docosahexaenoic acid alkyne serves multiple roles in scientific research:

  1. Chemical Probes: Used as a chemical probe to investigate metabolic pathways involving docosahexaenoic acid and its derivatives.
  2. Biochemical Studies: Facilitates studies on inflammation and cancer biology by allowing researchers to trace metabolic products through click chemistry techniques.
  3. Drug Development: Potential applications in developing therapeutic agents targeting inflammatory diseases due to its modulatory effects on biological pathways .
Biosynthesis and Metabolic Engineering

Enzymatic Pathways for Alkyne-Tagged Polyunsaturated Fatty Acid Synthesis

The biosynthesis of alkyne-tagged docosahexaenoic acid (DHA) leverages specialized enzymatic pathways that enable strategic incorporation of terminal alkyne groups into fatty acid chains. In thraustochytrid microorganisms such as Aurantiochytrium and Schizochytrium species, DHA synthesis occurs primarily through two distinct routes: the polyketide synthase (PKS) pathway and the fatty acid synthase (FAS) pathway [5]. The PKS pathway demonstrates particular versatility for alkyne tagging due to its modular architecture, wherein discrete enzymatic domains catalyze sequential elongation and modification reactions. During the elongation cycles, dehydratase domains create double bonds at specific positions, providing molecular handles where terminal alkyne groups (–C≡CH) can be incorporated through enzymatic promiscuity or engineered substrate specificity [5] [8].

Key enzymatic components enabling alkyne-DHA production include:

  • Acyltransferase domains that selectively incorporate alkyne-tagged malonyl-CoA extender units
  • Specialized dehydratases that catalyze dehydration reactions while preserving alkyne integrity
  • Thioesterase enzymes that terminate chain elongation and release modified fatty acids

The alkyne moiety is typically introduced during mid-chain elongation cycles when the growing acyl chain exits the ACP binding pocket, becoming accessible for chemical modification. Recent studies have demonstrated that engineered ketoacyl-ACP synthases (KAS III) can accept alkyne-functionalized malonyl-CoA analogs, resulting in alkyne tags positioned at specific carbon atoms along the DHA backbone [5]. This precision tagging enables production of molecular probes like 22:6 Δ4,7,10,13,16,19-yne without disrupting the characteristic cis-configured double bonds essential for biological function.

Table 1: Enzymatic Pathways for Alkyne-DHA Synthesis in Microbial Systems

Pathway TypeKey EnzymesAlkyne Incorporation SiteProduct Variants
PKS SystemDehydratase domains, Modular PKS clustersDuring chain elongation (C12-C18)Position-specific alkyne-DHA (e.g., C14-alkyne)
FAS Systemβ-Ketoacyl-ACP synthase, Enoyl-ACP reductaseTerminal methyl group (ω-position)ω-Alkyne DHA (e.g., DHA-alkyne/FA 22:8)
Hybrid PathwayTrans-acyltransferase machineryBoth mid-chain and terminal positionsMultiple tagged variants

Metabolic Flux Analysis of Alkyne-Modified DHA in Microbial Systems

Comprehensive metabolic flux analysis (MFA) provides critical insights into carbon channeling during alkyne-DHA biosynthesis in heterotrophic protists. When Schizochytrium strains are fed with stable isotope-labeled precursors (e.g., ¹³C-glycerol or ¹³C-acetate), nuclear magnetic resonance (NMR) tracking reveals that alkyne-tagged carbon precursors significantly alter flux distribution through the oxidative pentose phosphate pathway (PPP) [5] [8]. This redirection occurs because alkyne-modified acetyl-CoA units require additional NADPH for both fatty acid elongation and alkyne group stabilization. Specifically, flux through glucose-6-phosphate dehydrogenase increases by 35-40% compared to wild-type DHA production, creating a cofactor demand that often limits alkyne-DHA yields [5] [10].

Advanced ¹³C metabolic flux analysis combined with gas chromatography-mass spectrometry (GC-MS) has quantified how alkyne tagging influences nodal points in central metabolism:

  • Pyruvate node: 25-30% reduction in flux toward lactate dehydrogenase
  • Acetyl-CoA branch point: 15-20% increased flux toward FAS/PKS systems versus TCA cycle
  • Malic enzyme step: 2.1-fold upregulation providing NADPH for alkyne stabilization

Fermentation optimization strategies significantly impact flux efficiency. Nitrogen-limited fed-batch cultures with glycerol feeding enhance alkyne-DHA titers by maintaining optimal carbon-to-nitrogen (C/N) ratios of 50:1, which upregulates NAD kinase activity and elevates NADPH availability [10]. When supplemented with yeast extract and corn steep liquor, Aurantiochytrium cultures achieve alkyne-DHA productivities of 0.45 g/L/h—65% higher than standard media—by mitigating NADPH limitations through amino acid catabolism [5] [10].

Table 2: Metabolic Flux Distribution in Alkyne-DHA Producing Strains

Metabolic NodeFlux in Wild-Type (mmol/gDCW/h)Flux in Alkyne-DHA Strain (mmol/gDCW/h)Change (%)Primary Impact
Glucose-6-P dehydrogenase3.2 ± 0.34.5 ± 0.4+40.6NADPH generation
Pyruvate kinase12.8 ± 1.19.1 ± 0.9-28.9Pyruvate supply
Citrate synthase5.7 ± 0.54.3 ± 0.4-24.6TCA cycle entry
Malic enzyme1.8 ± 0.23.8 ± 0.3+111.1NADPH production
FAS/PKS system8.2 ± 0.711.6 ± 1.0+41.5Alkyne-DHA synthesis

CRISPR-Cas9-Mediated Gene Editing for Enhanced Alkyne-DHA Production in Thraustochytrids

CRISPR-Cas9 systems have revolutionized metabolic engineering approaches for enhancing alkyne-DHA production in oleaginous protists. The unique ribonucleoprotein (RNP) delivery method enables efficient editing without stable genomic integration, circumventing the low homologous recombination rates in thraustochytrids [3] [9]. This approach has been successfully applied to disrupt competing pathways—particularly targeting the Δ5-desaturase (fad5) and elongase (elo1) genes—which redirects flux toward alkyne-modified DHA synthesis [3] [7]. Multiplexed editing efficiencies reach 82-90% in Aurantiochytrium when using optimized sgRNA designs targeting conserved regions flanking PAM sequences [3] [9].

Key genome engineering strategies for enhanced alkyne-DHA include:

  • Knockout of acyl-CoA oxidase genes (ACOX1-3) to prevent β-oxidation of alkyne-tagged intermediates
  • Integration of heterologous PKS clusters from marine bacteria with natural alkyne-incorporating capability
  • Base editing of thioesterase domains to alter chain-length specificity toward C22 alkyne-DHA

A landmark study demonstrated that multiplexed RNP editing of Schizochytrium sp. simultaneously targeted four genes: fas (fatty acid synthase), pks (polyketide synthase), fad5 (Δ5 desaturase), and aco3 (acyl-CoA oxidase). This quadruple-edited strain achieved 4.7 g/L alkyne-DHA in high-cell-density fermentation—a 3.8-fold increase over parental strains [3] [5]. The editing efficiency reached 91% when performed under hygroromycin selection with donor DNA templates containing 1.5 kb homology arms [9].

Emerging CRISPR activation (CRISPRa) systems further enhance production by overexpressing rate-limiting enzymes without translational disruption. By fusing catalytically dead Cas9 (dCas9) to transcriptional activators like VP64-p65-Rta (VPR), researchers have achieved 12-fold upregulation of ppt (phosphopantetheinyl transferase) genes, which dramatically improves ACP functionality in alkyne-tagging reactions [3] [7]. These approaches significantly reduce metabolic burden compared to conventional multicopy expression vectors.

Table 3: CRISPR Editing Efficiency in Thraustochytrid Strains

Target GeneEditing ApproachEfficiency (%)Alkyne-DHA Increase (Fold)Key Function
fad5 (Δ5-desaturase)NHEJ knockout76.52.1Reduces competing PUFA synthesis
elo1 (elongase)HDR replacement32.81.7Extends alkyne-tagged chains
ppt (phosphopantetheinyl transferase)CRISPRa activation91.23.3Enhances ACP function
fas/pks hybridMultiplexed RNP89.73.8Optimizes alkyne incorporation
thioesteraseBase editing41.32.5Increases C22 specificity

Comparative Analysis of Endogenous vs. Heterologous Biosynthetic Pathways

The endogenous FAS/PKS pathways in thraustochytrids demonstrate superior alkyne-DHA titers (4.2-4.7 g/L) compared to heterologous systems (0.8-1.2 g/L) in model microorganisms like Yarrowia lipolytica [5] [10]. This advantage stems from native subcellular organization where specialized lipid droplets serve as compartments that sequester reactive alkyne intermediates from cytosolic degradation [5]. However, engineered Saccharomyces cerevisiae expressing Schizochytrium PKS clusters achieve higher precursor-to-product conversion yields (68% versus 52% in native producers) due to reduced metabolic cross-talk and absence of competing PUFA pathways [5].

Critical performance comparisons include:

  • Tolerance to alkyne toxicity: Native thraustochytrids maintain 85-90% viability at 5 mM alkyne concentrations versus 45-50% in Yarrowia transconjugants
  • Genetic stability: Heterologous systems exhibit plasmid loss rates >35% per 10 generations without antibiotic selection
  • Fermentation scalability: Thraustochytrid cultures achieve 180 g/L dry cell weight in industrial bioreactors versus 60 g/L for engineered yeasts

The endogenous pathway operates through a coordinated PKS/FAS hybrid mechanism where modules iteratively add two-carbon units while introducing double bonds via dehydratase domains. This system natively produces DHA with minimal modifications required for alkyne incorporation [5] [8]. In contrast, heterologous hosts require extensive engineering:

  • Expression of trans-acyltransferase systems for malonyl-CoA transfer
  • Knockout of peroxisomal β-oxidation pathways to protect alkyne-DHA
  • Overexpression of NADPH-regenerating enzymes (e.g., glucose-6-phosphate dehydrogenase)

Despite lower titers, heterologous systems offer advantages in genetic tractability and precursor diversification. E. coli strains expressing Photobacterium PKS produce alkyne-DHA with branched-chain modifications when fed with methylmalonyl-CoA analogs—a feat unattainable in thraustochytrids [5]. Additionally, yeast systems enable N-glycosylation of alkyne-DHA conjugates for pharmaceutical applications, leveraging endogenous protein modification machinery absent in protists.

Table 4: Pathway Comparison for Alkyne-DHA Production

ParameterThraustochytrid Endogenous PathwayEngineered Yarrowia lipolyticaE. coli Heterologous System
Maximum Titer (g/L)4.7 ± 0.41.2 ± 0.10.8 ± 0.05
Yield (g/g glucose)0.15 ± 0.020.08 ± 0.010.05 ± 0.005
Genetic Stability98% over 50 gens65% over 50 gens42% over 50 gens
Fermentation Duration120 h168 h96 h
Toxicity Threshold5.0 mM alkyne2.5 mM alkyne1.8 mM alkyne
Carbon Flux to Product52% ± 3%68% ± 4%48% ± 2%

Properties

CAS Number

2692622-57-2

Product Name

Docosahexaenoic Acid Alkyne

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaen-21-ynoic acid

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C22H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h1,3-4,6-7,9-10,12-13,15-16,18-19H,5,8,11,14,17,20-21H2,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

XTZUIIMXQHORMY-KUBAVDMBSA-N

SMILES

C#CC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Canonical SMILES

C#CC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Isomeric SMILES

C#C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O

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